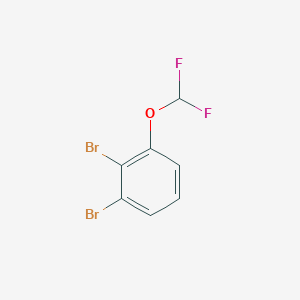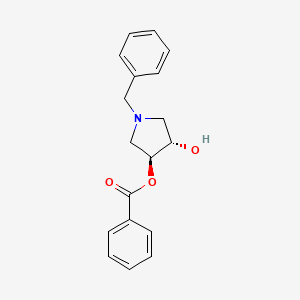
(3S,4S)-1-benzyl-4-hydroxypyrrolidin-3-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-Benzyl-4-hydroxypyrrolidin-3-yl benzoate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-benzyl-4-hydroxypyrrolidin-3-yl benzoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Esterification: The final step involves the esterification of the hydroxyl group with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-1-Benzyl-4-hydroxypyrrolidin-3-yl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of benzyl ketone or benzyl aldehyde.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(3S,4S)-1-Benzyl-4-hydroxypyrrolidin-3-yl benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the production of fine chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of (3S,4S)-1-benzyl-4-hydroxypyrrolidin-3-yl benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-1-Benzyl-4-hydroxypyrrolidin-3-yl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
(3S,4S)-1-Benzyl-4-hydroxypyrrolidin-3-yl propionate: Similar structure but with a propionate ester.
Uniqueness
(3S,4S)-1-Benzyl-4-hydroxypyrrolidin-3-yl benzoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The benzoate ester may provide distinct pharmacokinetic properties compared to other esters, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C18H19NO3 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
[(3S,4S)-1-benzyl-4-hydroxypyrrolidin-3-yl] benzoate |
InChI |
InChI=1S/C18H19NO3/c20-16-12-19(11-14-7-3-1-4-8-14)13-17(16)22-18(21)15-9-5-2-6-10-15/h1-10,16-17,20H,11-13H2/t16-,17-/m0/s1 |
Clé InChI |
LKXMTGAMZQHCEZ-IRXDYDNUSA-N |
SMILES isomérique |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O |
SMILES canonique |
C1C(C(CN1CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


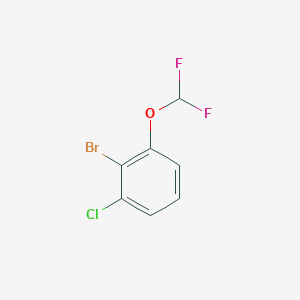
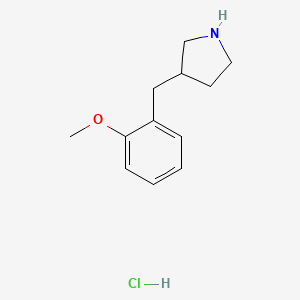
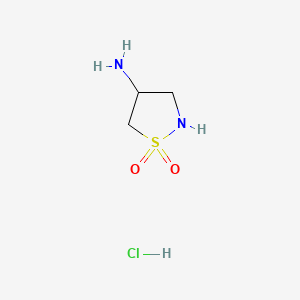

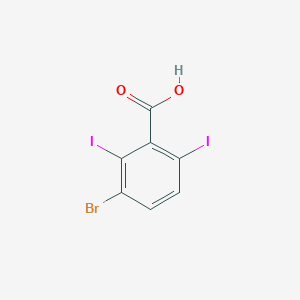
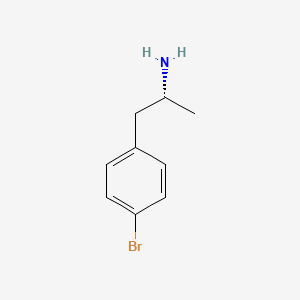
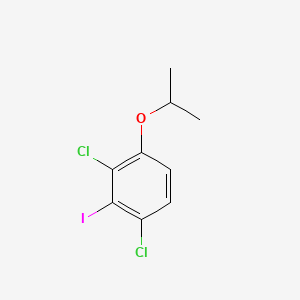

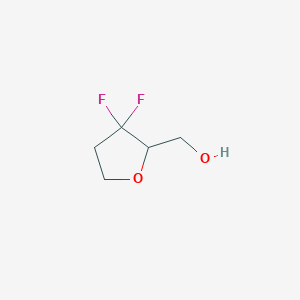
![2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole](/img/structure/B14027914.png)
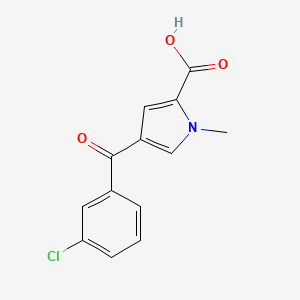
![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14027930.png)
